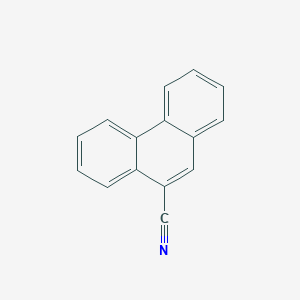

9-Cianofenantreno

Descripción general

Descripción

Synthesis Analysis

Intramolecular photoreactions of 9-cyanophenanthrene-linked arylcyclopropanes have been investigated with the aim of developing efficient and useful processes for the preparation of polycyclic organic compounds . The synthesis of 9-cyanophenanthrene–furan and –benzene cyclodimers and their reversion has also been reported .Molecular Structure Analysis

The molecular structure of 9-Cyanophenanthrene consists of a phenanthrene core with a cyano group attached at the 9th position . The IUPAC Standard InChI isInChI=1S/C15H9N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H . Chemical Reactions Analysis

The interaction of singlet 9-cyanophenanthrene with mono- and diaminoalkanes in hexane solution yields weakly fluorescent exciplexes . The pronounced shortening of the exciplex lifetimes from about 15 ns to 300 ps for diamines with less than five methylene groups is interpreted in terms of the formation of a triplex between the 9-cyanophenanthrene anion radical and a σ-bonded amine dimer cation radical .Physical And Chemical Properties Analysis

9-Cyanophenanthrene is a powder with a melting point of 110-112 °C (lit.) . Its SMILES string isN#Cc1cc2ccccc2c3ccccc13 .

Aplicaciones Científicas De Investigación

Reacciones Fotoquímicas Intramoleculares

El 9-Cianofenantreno se ha utilizado en el estudio de reacciones fotoquímicas intramoleculares de arilciclopropanos . El objetivo de esta investigación fue desarrollar procesos eficientes y útiles para la preparación de compuestos orgánicos policíclicos . Se investigaron las reacciones fotoquímicas de arilciclopropanos unidos a this compound, y se encontró que la eficiencia de la reacción fotoquímica es mayor cuando se utiliza benceno en lugar de acetonitrilo como disolvente .

Formación de Excíplexes

Otra aplicación interesante del this compound es en la formación de excíplexes con mono y diaminas alcanos . La interacción del this compound singlete con estos compuestos en solución de hexano produce excíplexes débilmente fluorescentes . La constante de extinción de la fluorescencia para el this compound es casi la misma para todas las mono y diaminas, pero la vida útil de los excíplexes depende en gran medida de la longitud de la cadena de la diamina .

Preparación de Compuestos Orgánicos Policíclicos

El this compound se ha utilizado en la preparación de compuestos orgánicos policíclicos . Las reacciones de fotocicloadición entre compuestos insaturados y derivados de ciclopropano se han estudiado ampliamente, y el this compound se ha utilizado en estas reacciones como precursor de unidades C3 en los productos policíclicos generados .

Estudio de los Efectos del Disolvente

Se han estudiado los efectos del disolvente sobre las reacciones fotoquímicas del this compound . Se encontró que la eficiencia de la reacción fotoquímica del this compound es mayor en benceno que en acetonitrilo

Safety and Hazards

9-Cyanophenanthrene is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It has been shown to interact with mono- and diaminoalkanes in hexane solution .

Mode of Action

9-Cyanophenanthrene interacts with its targets through the formation of weakly fluorescent exciplexes . This interaction occurs in the singlet state of 9-Cyanophenanthrene . The formation of these exciplexes is a key part of the compound’s mode of action.

Biochemical Pathways

It has been involved in intramolecular [3 + 2] photoreactions, leading to the production of intramolecular [3 + 2] photocycloadducts along with unexpected dihydroisochroman derivatives .

Result of Action

The result of 9-Cyanophenanthrene’s action is the formation of intramolecular [3 + 2] photocycloadducts and dihydroisochroman derivatives . These products are formed as a result of the compound’s interaction with its targets.

Action Environment

The action of 9-Cyanophenanthrene can be influenced by environmental factors such as the solvent used. For instance, the efficiency of the photoreaction of 9-Cyanophenanthrene is higher when benzene rather than acetonitrile is used as a solvent .

Análisis Bioquímico

Biochemical Properties

9-Cyanophenanthrene has been found to form exciplexes with a series of weak electron donors . These exciplexes exhibit fairly intense emission both in nonpolar and aprotic polar solvents . The kinetics of the exciplex formation is found to be controlled mainly by diffusion and reactant orientation .

Molecular Mechanism

The molecular mechanism of 9-Cyanophenanthrene involves the formation of singlet intramolecular exciplexes and/or single electron transfer (SET) between the excited 9-Cyanophenanthrene and the ground-state arylcyclopropane moieties .

Propiedades

IUPAC Name |

phenanthrene-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFIYYOQYVYBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049256 | |

| Record name | 9-Cyanophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or green powder; [Sigma-Aldrich MSDS] | |

| Record name | 9-Cyanophenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2510-55-6 | |

| Record name | 9-Phenanthrenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene-9-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-PHENANTHRENECARBONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Cyanophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthrene-9-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Cyanophenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93ZLM6V25Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 9-cyanophenanthrene behave upon photoexcitation?

A1: 9-Cyanophenanthrene readily forms excimers and exciplexes upon photoexcitation. Excimers are short-lived excited-state dimers formed between two identical molecules, in this case, two 9-cyanophenanthrene molecules. Exciplexes, on the other hand, are formed between an excited 9-cyanophenanthrene molecule and a ground-state molecule of a different species. The formation of these complexes leads to distinct photophysical properties, such as characteristic fluorescence emissions and unique reactivity patterns. [, ]

Q2: What is the role of exciplexes in 9-cyanophenanthrene photochemistry?

A2: Exciplexes are key intermediates in many photochemical reactions involving 9-cyanophenanthrene. For example, they are involved in [2+2] photocycloaddition reactions with alkenes, where the exciplex facilitates the formation of a cyclobutane ring. The nature of the alkene substituent can influence the reaction pathway, either favoring exciplex formation or proceeding through a triplet mechanism. [, , ]

Q3: How does the presence of oxygen affect photoreactions involving 9-cyanophenanthrene?

A3: Oxygen plays a crucial role in some photocyanation reactions involving 9-cyanophenanthrene. Under an oxygen atmosphere, electron-rich arenes can be efficiently cyanated upon irradiation in the presence of sodium cyanide and 9-cyanophenanthrene. This photocyanation process, where 9-cyanophenanthrene acts as an electron acceptor, offers a route to synthesize aromatic nitriles. []

Q4: Can 9-cyanophenanthrene act as a photosensitizer?

A4: Yes, 9-cyanophenanthrene can act as a photosensitizer, facilitating reactions in other molecules without being consumed itself. For instance, it catalyzes the oxidative photodimerization of 2,5-dimethyl-2,4-hexadiene in the presence of nucleophiles. This reaction yields nucleophile-substituted 3,7-decadienes, highlighting the catalytic potential of 9-cyanophenanthrene in organic synthesis. []

Q5: Does the solvent influence the photochemical behavior of 9-cyanophenanthrene?

A5: Yes, solvent polarity significantly impacts the photochemical properties of 9-cyanophenanthrene. In polar solvents, the exciplex emission is often quenched due to increased stabilization of charge separation within the exciplex. This effect is less pronounced in non-polar solvents. [, ]

Q6: What is the molecular formula and weight of 9-cyanophenanthrene?

A6: The molecular formula of 9-cyanophenanthrene is C15H9N, and its molecular weight is 203.24 g/mol.

Q7: Are there any unique spectroscopic features of 9-cyanophenanthrene?

A7: Yes, 9-cyanophenanthrene exhibits characteristic spectroscopic features. For instance, its UV-Vis absorption spectrum shows absorption bands in the ultraviolet region, typical of aromatic compounds. More importantly, it displays fluorescence emission, which is sensitive to the solvent environment and the presence of quencher molecules. The fluorescence lifetime and quantum yield can provide valuable information about the excited-state dynamics of 9-cyanophenanthrene. [, ]

Q8: Have computational methods been employed to study 9-cyanophenanthrene?

A9: Yes, computational chemistry plays a vital role in understanding the properties and reactivity of 9-cyanophenanthrene. Density functional theory (DFT) calculations have been used to investigate the mechanism of C2H2 loss from ionized 9-cyanophenanthrene, providing insights into its fragmentation pathways. []

Q9: How do structural modifications affect the properties of 9-cyanophenanthrene?

A10: Introducing substituents on the phenanthrene ring system can significantly alter the electronic properties and, consequently, the photochemical behavior of 9-cyanophenanthrene. For example, incorporating electron-donating groups like methoxy groups can influence the energy levels of the excited states and impact exciplex formation and decay pathways. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B165682.png)